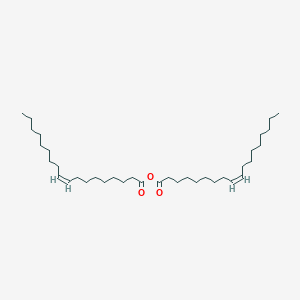

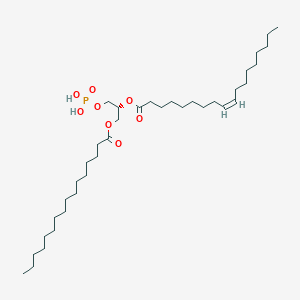

1-棕榈酰-2-油酰-sn-甘油-3-磷酸

描述

科学研究应用

1-棕榈酰-2-油酰-sn-甘油-3-磷酸在科学研究中有许多应用。 在化学领域,它被用来研究脂质双层膜的形成和膜动力学 . 在生物学领域,它被用来研究磷脂在细胞过程和信号通路中的作用 . 在医学领域,该化合物用于开发基于脂质体的药物递送系统,特别是用于抗癌和抗感染疗法 . 此外,它在食品和化妆品行业作为乳化剂和稳定剂也有应用 .

作用机制

生化分析

Biochemical Properties

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of liposomes, which are vesicles with concentric phospholipid bilayer membranes . These liposomes can trap highly polar water-soluble payloads in their internal aqueous space, while lipophilic payloads can partition into and become part of the lipid bilayer .

Cellular Effects

The effects of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used for delivering antisense oligonucleotides, overcoming problems such as inefficient cellular uptake and rapid loss in the body .

Molecular Mechanism

The molecular mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate involves its interactions at the molecular level. It reduces interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards, which would collapse them and lead to respiratory distress .

准备方法

1-棕榈酰-2-油酰-sn-甘油-3-磷酸可以通过多种方法合成。 一种常见的合成路线是将甘油与棕榈酸和油酸酯化,然后进行磷酸化 . 反应条件通常涉及使用催化剂以及特定的温度和压力设定,以确保获得所需的产物。 工业生产方法通常涉及大规模的酯化和磷酸化过程,并仔细控制反应参数以最大限度地提高产率和纯度 .

化学反应分析

1-棕榈酰-2-油酰-sn-甘油-3-磷酸会发生多种化学反应,包括氧化、还原和取代 . 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致形成氢过氧化物,而还原会导致形成醇类 .

相似化合物的比较

1-棕榈酰-2-油酰-sn-甘油-3-磷酸可以与其他类似化合物(如 1-油酰-2-棕榈酰-sn-甘油-3-PC 和 1-棕榈酰-2-油酰-sn-甘油-3-磷脂酰胆碱)进行比较 . 这些化合物具有相似的结构特征,但它们的特定脂肪酸组成和官能团不同。 1-棕榈酰-2-油酰-sn-甘油-3-磷酸的独特性在于其棕榈酸和油酸的特定组合,赋予其独特的物理和化学性质 .

属性

IUPAC Name |

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H71O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42)/b18-17-/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVZUEPSMJNLOM-QEJMHMKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H71O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801264095 | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PA(16:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62600-81-1 | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62600-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD2KZ5EA4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

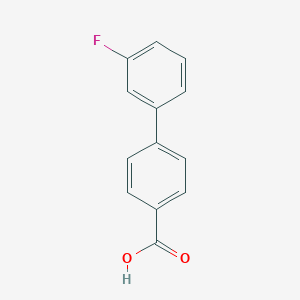

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) interact with proteins at the membrane interface, and what are the downstream effects?

A: Research shows that POPA can significantly impact the interaction of certain proteins with cell membranes. For instance, the C2 domain from protein kinase Cε (PKCε) shows a specific interaction with POPA in mixed model membranes. [] This interaction leads to a downfield shift in the isotropic resonance of POPA in magic angle spinning NMR, indicating a conformational change in the polar head group of POPA. [] Additionally, POPA plays a crucial role in the activation of plant α-type phospholipase D (PLD). [] The presence of POPA in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) vesicles, along with calcium ions, leads to the formation of POPA microdomains. [] These microdomains significantly enhance the binding of PLD to the membrane surface, resulting in a dramatic 500-fold activation of the enzyme. [] These findings highlight the importance of POPA in mediating protein-membrane interactions and regulating downstream cellular processes.

Q2: What is the role of POPA in model membrane systems and how does its presence affect membrane properties?

A: POPA, as an anionic phospholipid, plays a crucial role in influencing the biophysical properties of model membranes. In a study focusing on the C2 domain of PKCε, researchers observed that POPA significantly altered the thermotropic phase behavior of model membranes. [] Using differential scanning calorimetry, they found that the inclusion of the C2 domain shifted the gel-to-fluid phase transition temperature of pure POPA to a higher temperature. [] This shift, accompanied by a broadening of the transition peak, suggests that the C2 domain interacts with POPA and affects its packing within the membrane. [] Furthermore, when POPA was mixed with POPC, the C2 domain preferentially interacted with POPA, causing a decrease in spin-lattice (T1) and spin-spin (T2) relaxation times, further supporting a specific interaction and influence on POPA dynamics within the membrane. [] These findings highlight the significant impact of POPA on membrane biophysical properties and its role in mediating protein-lipid interactions.

Q3: How does the chemical structure of POPA influence its interaction with glycolipid transfer protein (GLTP)?

A: Research indicates that the headgroup composition of matrix lipids, specifically the presence of POPA, plays a crucial role in modulating the activity of GLTP, which is responsible for transferring glycolipids between membranes. [] While GLTP showed minimal uptake of fluorescent glycolipid from pure POPC monolayers at high surface pressures, the inclusion of POPA significantly enhanced this uptake. [] This suggests that the negatively charged headgroup of POPA facilitates the interaction of GLTP with the membrane, enabling it to efficiently extract glycolipids. [] This highlights the importance of specific lipid headgroup interactions, particularly with anionic lipids like POPA, in regulating the activity of membrane-associated proteins like GLTP.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methanesulfonic acid;[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone](/img/structure/B162823.png)

![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)